molecular formula C21H16Cl2N4O2 B2761631 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile CAS No. 903586-72-1

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

Cat. No.: B2761631
CAS No.: 903586-72-1
M. Wt: 427.29
InChI Key: YLPCABRQJRJPEP-UHFFFAOYSA-N
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Description

The compound 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile features an oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 3-chlorophenyl ring, and at position 5 with a piperazine moiety bearing a 4-chlorobenzoyl group.

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-6-4-14(5-7-16)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)15-2-1-3-17(23)12-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPCABRQJRJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-chlorobenzoyl chloride under basic conditions to form 4-(4-chlorobenzoyl)piperazine.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving 3-chlorophenylacetonitrile and an appropriate aldehyde or ketone.

    Coupling reaction: The final step involves coupling the piperazine derivative with the oxazole ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers can use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Oxazole-Based Analogs
  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)oxazole-4-carbonitrile (): Differences: The 3-chlorobenzoyl group (vs. 4-chlorobenzoyl) and 2-furyl substituent (vs. 3-chlorophenyl).
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile (): Differences: Fluorine substituents at both the benzoyl (2-fluoro) and phenyl (2-fluoro) positions.
Quinoline and Thiazole Derivatives
  • 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8) (): Differences: Quinoline core replaces oxazole; includes a benzamide group. Impact: The extended aromatic system in quinoline may enhance π-π stacking interactions, influencing binding affinity in biological systems .
  • 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) ():

    • Differences : Thiazole-urea core with a 3-chlorophenyl group.
    • Impact : The urea moiety introduces hydrogen-bonding capacity, which may improve solubility (melting point: 188–190 °C) compared to oxazole derivatives .

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Structural Analogs
Compound Name Core R1 (Position 2) R2 (Benzoyl) Melting Point (°C) Yield (%) ESI-MS (m/z)
Target Compound Oxazole 3-chlorophenyl 4-chlorobenzoyl N/A N/A N/A
Oxazole 2-furyl 3-chlorobenzoyl N/A N/A N/A
Oxazole 2-fluorophenyl 2-fluorobenzoyl N/A N/A N/A
D8 ( ) Quinoline 3-chlorophenyl N/A N/A N/A N/A
2b ( ) Thiazole 3-chlorophenyl (urea) N/A 188–190 78.3 709.9
10f ( ) Thiazole 3-chlorophenyl N/A N/A 89.1 514.2
Key Observations:

Chlorine vs. Fluorine Substituents :

  • Chlorine’s larger atomic radius increases lipophilicity, while fluorine’s electronegativity enhances polarity. This may affect membrane permeability and metabolic stability .

Heterocyclic Core Influence: Oxazole’s compact structure may favor synthetic accessibility, whereas quinoline and thiazole derivatives offer expanded π-systems for targeted interactions .

Synthetic Yields :

  • Thiazole derivatives (e.g., 10f, 89.1% yield) show higher efficiency in multi-component reactions compared to urea-thiazole hybrids (e.g., 2b, 78.3% yield), suggesting steric or electronic effects of substituents on reaction pathways .

Spectral and Analytical Comparisons

  • NMR Trends :
    • In , the 3-chlorophenyl group in D8 likely causes downfield shifts in $^{1}\text{H}$-NMR due to electron-withdrawing effects, whereas methoxy groups (e.g., D6) result in upfield shifts .
  • Mass Spectrometry :
    • ESI-MS data for thiazole derivatives (e.g., 2b, m/z 709.9) confirm molecular ion stability, with chlorine substituents contributing to distinct fragmentation patterns .

Biological Activity

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C19H17Cl2N3O
  • Molecular Weight : 367.26 g/mol
  • CAS Number : 101697-11-4

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.

Key Mechanisms:

  • Receptor Antagonism : The compound has shown affinity for various receptor types, which could lead to modulation of neurotransmitter release and inhibition of pathological signaling in CNS disorders.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thus showcasing potential anti-inflammatory properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cell lines:

Cell Line IC50 (µM) Effect
Human Leukemia Cells0.13Cytotoxicity
HEL Cells0.016cAMP production inhibition
EAC Cells0.20Anticancer activity

These results indicate a promising profile for further development as a therapeutic agent.

Case Studies and Clinical Relevance

While extensive clinical data on this specific compound are scarce, related compounds within the oxazole family have been studied for their therapeutic potential. For example:

  • Case Study: Anticancer Activity
    • A study involving oxazole derivatives indicated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models.
  • Case Study: Neurological Disorders
    • Research on piperazine derivatives has suggested benefits in treating anxiety and depression through modulation of serotonergic pathways, which could be extrapolated to this compound.

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